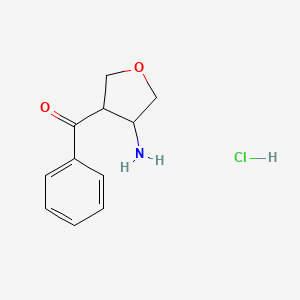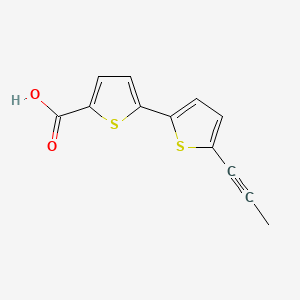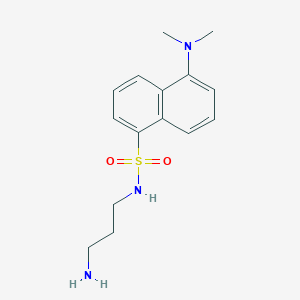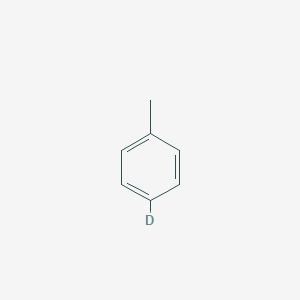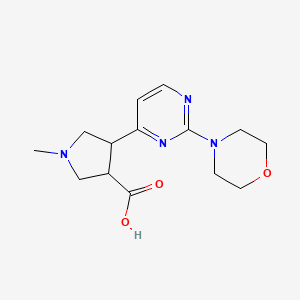
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is a useful research compound. Its molecular formula is C36H19ClN6O12Ru-4 and its molecular weight is 864.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4,4’-dicarboxylic acid-2,2’-bipyridine: This can be achieved through oxidation reactions or other suitable methods.
Reaction with Ruthenium Salt: The synthesized 4,4’-dicarboxylic acid-2,2’-bipyridine is then reacted with a ruthenium salt, such as ruthenium trichloride ([RuCl3·3H2O]), under appropriate conditions to form the desired compound.
Purification: The product is purified through solvent extraction and other purification steps to obtain a pure compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction Reactions: It can also undergo reduction reactions under suitable conditions.
Substitution Reactions: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Solvents: Organic solvents like acetonitrile and dimethyl sulfoxide are often used due to their ability to dissolve the compound and facilitate reactions.
Major Products
Scientific Research Applications
Chemistry: It is used as a catalyst in various organic synthesis reactions, including oxidation, reduction, and carbonylation reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component in diagnostic agents.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent photophysical properties.
Comparison with Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) chloride: This compound has similar photophysical properties but differs in its ligand structure.
Tris(4,4’-dicarboxylic acid-2,2’-bipyridyl)ruthenium(II) chloride: This compound is closely related and shares many applications but has different carboxylate groups.
Properties
Molecular Formula |
C36H19ClN6O12Ru-4 |
|---|---|
Molecular Weight |
864.1 g/mol |
IUPAC Name |
2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride |
InChI |
InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6 |
InChI Key |
GINOQULVKVCOFM-UHFFFAOYSA-H |
Canonical SMILES |
[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


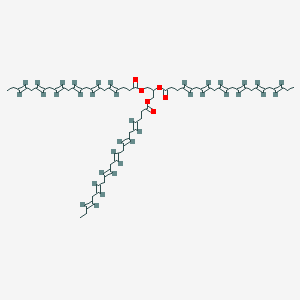

![[3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12306401.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate](/img/structure/B12306404.png)
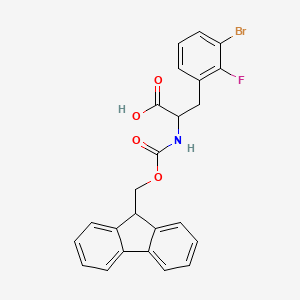
![rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, cis](/img/structure/B12306415.png)
![8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12306416.png)
![2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B12306422.png)
